(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Overview
Description
The compound “(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group and a 3-bromophenyl group. The molecule also contains an acrylate ester group, which is derived from acrylic acid and isopropyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced through a nucleophilic aromatic substitution reaction. The acrylate group could participate in polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acrylate group and the aromatic rings could influence its solubility, melting point, and boiling point .Scientific Research Applications
Photonic Applications
Pyrazoline derivatives, including (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, exhibit significant potential for photonic applications due to their ability to undergo photoinduced birefringence. This property allows for their use in optical switchers and other photonics devices. By doping polymers such as poly(methyl methacrylate) with these derivatives, materials that respond to light by changing their optical properties can be created. These responses include dynamic and static changes in photoinduced birefringence, making these materials suitable for applications in optical data storage and processing (Szukalski et al., 2015).
Ligand Chemistry and Coordination Compounds
In the field of coordination chemistry, polypyrazolylborate ligands derived from pyrazoline derivatives demonstrate transitional properties between less hindered and more sterically bulky ligands. This adjustment in steric bulk impacts the coordination geometry and electronic properties of metal complexes. Such ligands offer a versatile approach to tune the reactivity and stability of coordination compounds, potentially enhancing their catalytic activities or enabling new reactivity pathways (Trofimenko et al., 1989).
Material Science and Polymer Chemistry
Pyrazoline derivatives are utilized in the synthesis of novel materials with desirable mechanical and optical properties. For instance, they can be copolymerized with styrene to create polymers with enhanced mechanical properties or incorporated into polymer blends to modify their impact resistance and optical characteristics. These modifications are crucial for developing new materials for applications ranging from automotive parts to optical devices (Whelpley et al., 2022; Tortorella & Beatty, 2008).
Solar Energy Conversion
Pyrazoline derivatives have been explored as additives in dye-sensitized solar cells (DSSCs), particularly in conjunction with bromide/tribromide electrolytes. Their role in enhancing the open-circuit voltage and short-circuit current density highlights their potential to improve the energy conversion efficiency of DSSCs. This application signifies the versatility of pyrazoline derivatives in modifying the electronic environment within solar cells to optimize performance (Bagheri et al., 2015).
Environmental Applications
In environmental technology, materials based on pyrazoline derivatives have been developed for the removal of pollutants such as bromate from water. The immobilization of zero-valent iron on functionalized polymers containing pyrazoline units demonstrates an innovative approach to water treatment, leveraging the reductive capabilities of zero-valent iron enhanced by the stabilizing and functional contributions of the pyrazoline-based polymer (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15(2)26-20(25)12-11-17-14-24(19-9-4-3-5-10-19)23-21(17)16-7-6-8-18(22)13-16/h3-15H,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCGTJMARQVTDK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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